1-(4-Ethoxy-2-hydroxyphenyl)ethanone
Overview
Description
1-(4-Ethoxy-2-hydroxyphenyl)ethanone is an organic compound with the molecular formula C10H12O3 It is a derivative of acetophenone, characterized by the presence of an ethoxy group at the para position and a hydroxyl group at the ortho position relative to the ethanone group
Scientific Research Applications
1-(4-Ethoxy-2-hydroxyphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.
Safety and Hazards
The safety data sheet for “1-(4-Ethoxy-2-hydroxyphenyl)ethanone” suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use only outdoors or in a well-ventilated area .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Ethoxy-2-hydroxyphenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 4-ethoxyphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds via acetylation of the phenolic hydroxyl group, followed by hydrolysis to yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes steps such as mixing, reaction, separation, and purification, with careful control of temperature, pressure, and reactant concentrations to ensure high efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethoxy-2-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The ethoxy and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinones or carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Mechanism of Action
The mechanism by which 1-(4-Ethoxy-2-hydroxyphenyl)ethanone exerts its effects depends on its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The ethoxy and hydroxyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(2-Hydroxyphenyl)ethanone:
1-(2-Hydroxy-4-methoxyphenyl)ethanone:
Uniqueness: 1-(4-Ethoxy-2-hydroxyphenyl)ethanone is unique due to the presence of both ethoxy and hydroxyl groups, which confer distinct chemical properties and reactivity. These functional groups enhance its solubility, stability, and potential for forming hydrogen bonds, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Properties
IUPAC Name |
1-(4-ethoxy-2-hydroxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-13-8-4-5-9(7(2)11)10(12)6-8/h4-6,12H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLALYJSGGGWHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379425 | |
Record name | 1-(4-ethoxy-2-hydroxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37470-42-1 | |
Record name | 1-(4-ethoxy-2-hydroxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-Ethoxy-2'-hydroxyacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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